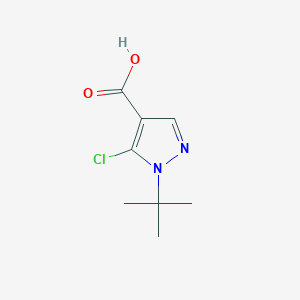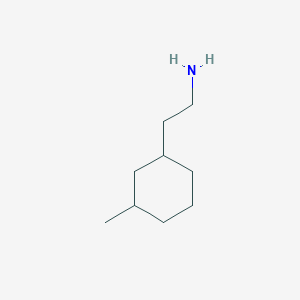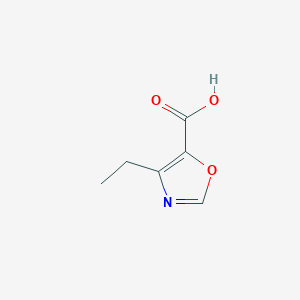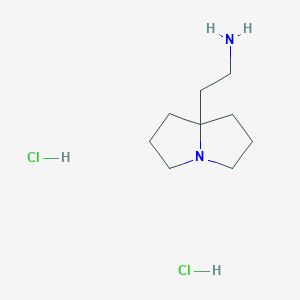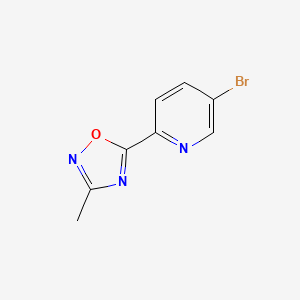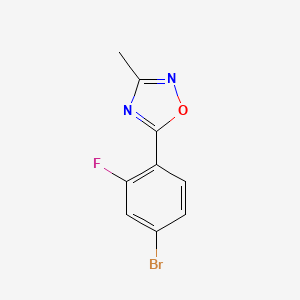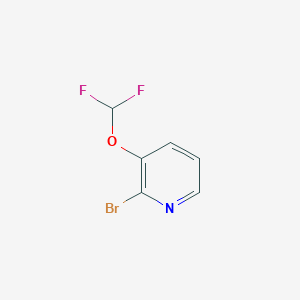
2-Bromo-3-(difluorométhoxy)pyridine
Vue d'ensemble
Description
2-Bromo-3-(difluoromethoxy)pyridine is a chemical compound with the CAS number 947249-27-6 . It has a molecular weight of 224 and is a light yellow to yellow liquid .
Molecular Structure Analysis
The InChI code for 2-Bromo-3-(difluoromethoxy)pyridine is 1S/C6H4BrF2NO/c7-5-4(11-6(8)9)2-1-3-10-5/h1-3,6H . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
2-Bromo-3-(difluoromethoxy)pyridine is a light yellow to yellow liquid . It has a molecular weight of 224 and is stored in a refrigerator . The compound is shipped at room temperature .Applications De Recherche Scientifique
Synthèse organique
2-Bromo-3-(difluorométhoxy)pyridine: est un élément de construction précieux en synthèse organique. Il est utilisé dans les réactions de couplage croisé pour former des liaisons C-N . Ses groupes bromo et difluorométhoxy en font un réactif polyvalent pour l'introduction de motifs pyridine dans des molécules plus grandes, ce qui est crucial pour le développement de produits pharmaceutiques et d'agrochimiques.
Nanotechnologie
Dans le domaine de la nanotechnologie, ce composé trouve une application dans la synthèse de points quantiques. Ce sont des nanocristaux semi-conducteurs qui ont des utilisations potentielles dans les dispositifs électroniques et photoniques en raison de leurs propriétés optiques uniques.
Développement de radiopharmaceutiques
La présence de l'atome de brome dans This compound en fait un candidat pour le marquage radioactif. Ce processus est essentiel dans le développement de radiopharmaceutiques pour les techniques d'imagerie médicale comme la tomographie par émission de positons (TEP).
Science des matériaux
Ce composé est utilisé dans la recherche en science des matériaux, en particulier dans le développement de la science des batteries avancées et des solutions d'environnement contrôlé . Ses propriétés chimiques peuvent influencer la synthèse de matériaux présentant des caractéristiques électrochimiques spécifiques.
Chimie analytique
This compound: joue un rôle en chimie analytique où il est utilisé comme standard ou réactif dans diverses méthodes chromatographiques et spectrométriques de masse . Il aide à l'identification et à la quantification de mélanges complexes.
Sciences de l'environnement
En sciences de l'environnement, le composé est impliqué dans des études relatives à la dégradation des polluants. Sa réactivité peut être exploitée pour simuler les processus de dégradation environnementale des contaminants organiques .
Biochimie
Les interactions du composé avec les molécules biologiques sont d'intérêt en biochimie. Il peut être utilisé pour étudier l'inhibition enzymatique et la liaison aux récepteurs, ce qui est essentiel pour comprendre les voies métaboliques et concevoir des médicaments .
Recherche pharmaceutique
Enfin, This compound est important dans la recherche pharmaceutique. Il est utilisé dans la synthèse de candidats médicaments, en particulier ceux qui ciblent les troubles neurologiques en raison de sa capacité à traverser la barrière hémato-encéphalique .
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing mist/vapours/spray, wearing protective gloves, clothing, and eye/face protection, and washing thoroughly after handling .
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-Bromo-3-(difluoromethoxy)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of drugs and other xenobiotics . The interaction between 2-Bromo-3-(difluoromethoxy)pyridine and CYP1A2 is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can affect the metabolic pathways of various substrates processed by CYP1A2.
Cellular Effects
The effects of 2-Bromo-3-(difluoromethoxy)pyridine on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . By altering the activity of key signaling molecules, 2-Bromo-3-(difluoromethoxy)pyridine can induce changes in cellular metabolism, leading to either protective or detrimental effects depending on the context.
Molecular Mechanism
At the molecular level, 2-Bromo-3-(difluoromethoxy)pyridine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its inhibition of CYP1A2 involves direct binding to the enzyme’s active site, preventing substrate access and subsequent metabolic reactions . Additionally, 2-Bromo-3-(difluoromethoxy)pyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-3-(difluoromethoxy)pyridine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Bromo-3-(difluoromethoxy)pyridine remains stable under ambient conditions but may degrade under extreme conditions such as high temperatures or strong acidic or basic environments . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including sustained inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of 2-Bromo-3-(difluoromethoxy)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. For example, high doses of 2-Bromo-3-(difluoromethoxy)pyridine have been associated with hepatotoxicity and nephrotoxicity in animal studies . These toxic effects are likely due to the compound’s ability to disrupt normal cellular processes and induce oxidative stress.
Metabolic Pathways
2-Bromo-3-(difluoromethoxy)pyridine is involved in several metabolic pathways. It interacts with enzymes such as CYP1A2, influencing the metabolism of various substrates . The compound’s impact on metabolic flux and metabolite levels can lead to alterations in the overall metabolic profile of the cell. For instance, inhibition of CYP1A2 by 2-Bromo-3-(difluoromethoxy)pyridine can result in the accumulation of unmetabolized substrates and a decrease in the production of metabolic byproducts.
Transport and Distribution
Within cells and tissues, 2-Bromo-3-(difluoromethoxy)pyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its distribution within the liver can enhance its inhibitory effects on hepatic enzymes involved in drug metabolism.
Subcellular Localization
The subcellular localization of 2-Bromo-3-(difluoromethoxy)pyridine is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its presence in the endoplasmic reticulum can enhance its interaction with enzymes involved in protein folding and metabolism. The localization of 2-Bromo-3-(difluoromethoxy)pyridine within mitochondria can also influence its effects on cellular respiration and energy production.
Propriétés
IUPAC Name |
2-bromo-3-(difluoromethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2NO/c7-5-4(11-6(8)9)2-1-3-10-5/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKYTOQKHIJDNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947249-27-6 | |
| Record name | 2-Bromo-3-(difluoromethoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



